![molecular formula C13H13N5O2 B2562036 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 320416-13-5](/img/structure/B2562036.png)
4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a heterocyclic compound that integrates a furan ring, a triazolopyrimidine core, and a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine typically involves multi-step organic synthesis. One common route includes:
Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminopyrimidine and hydrazine derivatives under acidic or basic conditions.
Attachment of the furan ring: The furan moiety can be introduced via a coupling reaction, often using Suzuki or Stille coupling methods.
Introduction of the morpholine ring: This step usually involves nucleophilic substitution reactions where a morpholine derivative is reacted with a suitable leaving group on the triazolopyrimidine core.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of robust catalysts and reagents to ensure consistency and scalability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the triazolopyrimidine core can yield dihydro derivatives, which may exhibit different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydro-triazolopyrimidine derivatives.
Substitution: Various N-substituted morpholine derivatives.
科学研究应用
Structure and Composition
- Molecular Formula: C12H12N6O
- Molecular Weight: 244.26 g/mol
- Chemical Structure: The compound features a morpholine ring connected to a triazolo-pyrimidine moiety, which is further substituted by a furan group.
Anticancer Activity
Recent studies have highlighted the anticancer properties of triazolo-pyrimidines, including 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:
- Mechanism of Action: It is believed that the compound interferes with key signaling pathways involved in cell cycle regulation and apoptosis.
- Case Studies: In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia) .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It may act on specific targets relevant to disease states:
- Enzymatic Targets: Research suggests that it can inhibit enzymes involved in nucleotide synthesis and other metabolic pathways crucial for tumor growth .
- Applications in Drug Development: The ability to selectively inhibit these enzymes positions this compound as a candidate for developing targeted cancer therapies.
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory effects:
- Research Findings: Studies have shown that derivatives from this chemical class can reduce inflammation markers and provide relief in models of chronic inflammation .
- Potential Therapeutic Uses: This suggests possible applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Data Table: Summary of Applications
作用机制
The mechanism of action of 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to active sites of enzymes, potentially inhibiting their activity. The furan and morpholine moieties can enhance binding affinity and specificity through additional interactions, such as hydrogen bonding and hydrophobic interactions.
相似化合物的比较
4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-[7-(Thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine: Similar structure but with a thiophene ring instead of furan.
Uniqueness: 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is unique due to the combination of its furan ring, which can participate in π-π stacking interactions, and the morpholine ring, which provides additional solubility and binding properties. This unique combination enhances its potential as a versatile scaffold in drug design and other applications.
生物活性
4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H12N6O2
- Molecular Weight : 256.27 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazolo-pyrimidine scaffold. For instance, derivatives have shown promising antiproliferative activity against various cancer cell lines.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6i | MGC-803 | 0.96 | Induces apoptosis via ROS elevation and cell cycle arrest in G0/G1 phase . |
17l | A549 | 0.98 | Inhibits c-Met signaling and induces apoptosis . |
These findings suggest that the morpholine derivative may possess similar or enhanced anticancer effects due to its unique structural features.
Antimicrobial Activity
Compounds with a furan and triazole moiety have been reported to exhibit antimicrobial properties. The molecular docking studies indicate strong binding affinities to key microbial targets, which could lead to the development of new antimicrobial agents.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as c-Met and VEGFR-2, which are crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger intrinsic and extrinsic apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Cell Cycle Arrest : It can induce cell cycle arrest in specific phases (G0/G1), preventing cancer cells from proliferating.
Case Study 1: Anticancer Evaluation
A study evaluated a series of triazolo-pyrimidine derivatives for their antiproliferative activity against multiple cancer cell lines. The results indicated that compounds structurally related to this compound exhibited IC50 values in the low micromolar range against MGC-803 cells, suggesting significant anticancer potential.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related furan-triazole compounds. The results demonstrated effective inhibition against various bacterial strains, indicating potential therapeutic applications in treating infections.
常见问题
Basic Research Questions
Q. What are the established synthetic routes for 4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves refluxing 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives with morpholine in polar aprotic solvents (e.g., 1,4-dioxane or DMF) under basic conditions (e.g., triethylamine). For example, analogous triazolopyrimidine-morpholine hybrids were prepared by reacting chlorinated triazolopyrimidine precursors with morpholine at 80–100°C for 12–24 hours, achieving yields of 50–70% .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : 1H NMR confirms substituent integration (e.g., furan protons at δ 6.5–7.5 ppm, morpholine protons at δ 3.6–4.0 ppm). 13C NMR identifies carbonyl (C=O) and heterocyclic carbons .
- IR Spectroscopy : Peaks at 1650–1630 cm−1 (C=N stretching) and 1100–1050 cm−1 (morpholine C-O-C) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 328.33 for C16H16N4O4) .
Q. What methods are used to assess purity?
Purity (>95%) is determined via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- Elemental Analysis : Matching calculated vs. observed C/H/N percentages (e.g., C: 54.54%, H: 4.07%, N: 21.20%) .
Advanced Research Questions
Q. How does the morpholine substituent influence the compound’s physicochemical properties?
The morpholine ring enhances solubility in aqueous media due to its oxygen atom’s hydrogen-bonding capacity. It also modulates electronic effects on the triazolopyrimidine core, altering π-π stacking interactions in biological targets. For example, morpholine-containing analogs showed improved binding affinity to adenosine A2A receptors compared to non-polar substituents .
Q. What challenges arise in X-ray crystallography for triazolopyrimidine derivatives?
- Crystal Twinning : Common in planar heterocycles, requiring SHELXL refinement with TWIN/BASF commands .
- Disorder : Flexible morpholine groups may exhibit positional disorder, resolved using PART/ISOR restraints.
- Data Quality : High-resolution data (<1.0 Å) is critical for accurate anisotropic displacement parameter modeling .
Q. How can structure-activity relationships (SAR) guide optimization for biological targets?
- Substituent Screening : Replace morpholine with piperazine or pyrrolidine to evaluate steric/electronic effects. For instance, 7-(furan-2-yl) analogs with N-methylpiperazine showed 10-fold higher A2A receptor antagonism (IC50 < 10 nM) .
- Bioisosteric Replacement : Substitute furan with thiophene or pyridine to enhance metabolic stability while retaining affinity .
Q. What strategies address contradictory bioactivity data across similar derivatives?
- Dose-Response Curves : Validate activity thresholds (e.g., triazolopyrimidines with EC50 < 1 µM in kinase assays).
- Off-Target Profiling : Use selectivity panels (e.g., 100+ kinases) to identify cross-reactivity. For example, compound 1x (C18H16N6O3S) showed nanomolar inhibition of hCA II but micromolar activity against hCA IX/XII, highlighting isoform specificity .
Q. Methodological Insights
Q. How to optimize reaction conditions for higher yields?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yields by 20–30% via controlled dielectric heating .
- Catalytic Systems : Pd/C or CuI catalysts enhance coupling efficiency in aryl-substituted derivatives .
Q. What computational tools predict binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with A2A receptor residues (e.g., His264, Glu169).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to resolve spectral overlaps in NMR analysis?
属性
IUPAC Name |
4-[7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-2-11(20-7-1)10-3-4-14-12-15-13(16-18(10)12)17-5-8-19-9-6-17/h1-4,7H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWGGXTTXGBIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C(=CC=NC3=N2)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。